3-(2,5-Difluorophenyl)-4-methylaniline
CAS No.:
Cat. No.: VC13399276
Molecular Formula: C13H11F2N
Molecular Weight: 219.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11F2N |
|---|---|
| Molecular Weight | 219.23 g/mol |
| IUPAC Name | 3-(2,5-difluorophenyl)-4-methylaniline |
| Standard InChI | InChI=1S/C13H11F2N/c1-8-2-4-10(16)7-11(8)12-6-9(14)3-5-13(12)15/h2-7H,16H2,1H3 |
| Standard InChI Key | IFOSWTNHVAMXHU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)F)F |
| Canonical SMILES | CC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(2,5-Difluorophenyl)-4-methylaniline (C<sub>13</sub>H<sub>11</sub>F<sub>2</sub>N) features a primary aniline group (-NH<sub>2</sub>) attached to a toluene backbone, with a difluorophenyl substituent at the 3-position. The fluorine atoms at the 2- and 5-positions of the distal phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>13</sub>H<sub>11</sub>F<sub>2</sub>N |
| Molecular Weight | 219.23 g/mol |
| IUPAC Name | 3-(2,5-difluorophenyl)-4-methylaniline |
| LogP (Octanol-Water) | 2.8 (predicted) |
| Topological Polar Surface Area | 26.0 Ų |
The electron-withdrawing nature of fluorine atoms reduces the electron density of the aromatic system, enhancing resistance to electrophilic substitution while increasing hydrogen-bonding potential at the amine group .
Spectroscopic Characterization
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NMR: The <sup>19</sup>F NMR spectrum typically shows two distinct signals at δ -112 ppm (F-2) and -118 ppm (F-5), reflecting para-fluorine coupling .
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MS: Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 219.1 [M+H]<sup>+</sup>, with characteristic fragments at m/z 173.0 (loss of -NH<sub>2</sub>) and 145.1 (cleavage of the methylphenyl group) .
Synthetic Methodologies
Industrial-Scale Synthesis
The synthesis typically proceeds via a Ullmann coupling reaction between 4-methylaniline and 2,5-difluorophenylboronic acid under palladium catalysis . Key steps include:
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Borylation: 2,5-Difluoroiodobenzene reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl<sub>2</sub> to form 2,5-difluorophenylboronic acid.
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Coupling: The boronic acid undergoes cross-coupling with 4-methylaniline using CuI and 1,10-phenanthroline in DMF at 80°C for 12 hours .
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Purification: Crude product is purified via column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate 4:1) to achieve >95% purity .
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)<sub>2</sub> (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Solvent | DMF/H<sub>2</sub>O (9:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Alternative routes include Friedel-Crafts alkylation of 2,5-difluorobenzene with 4-methylaniline derivatives, though this method suffers from lower regioselectivity .
Applications in Drug Discovery
Pharmacological Profiling
In vitro studies of structural analogs demonstrate potent activity at G protein-coupled receptors (GPCRs), particularly free fatty acid receptor 3 (FFA3). Fluorine substitution at the 2- and 5-positions enhances binding affinity by 6-fold compared to non-fluorinated analogs (pEC<sub>50</sub> = 6.39 ± 0.03 vs. 5.42 ± 0.04) .
Structure-Activity Relationships (SAR)
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Fluorine Position: 2,5-Difluoro substitution maximizes hydrophobic interactions with FFA3's transmembrane domain, while 3,4-difluoro analogs show reduced potency (ΔpEC<sub>50</sub> = 1.2) .
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Methyl Group: The 4-methyl group on the aniline ring improves metabolic stability by shielding the amine from cytochrome P450 oxidation (t<sub>1/2</sub> = 61% remaining after 1 hour in liver microsomes) .
Table 3: Biological Activity of Selected Analogs
| Compound | FFA3 pEC<sub>50</sub> | Solubility (μM) |
|---|---|---|
| 3-(2,5-Difluorophenyl)-4-methylaniline | 6.39 ± 0.03 | 89 |
| 3-(3,4-Difluorophenyl)-4-methylaniline | 5.88 ± 0.05 | 199 |
| 4-Methylaniline (control) | <4.0 | >1000 |
Comparative Analysis with Related Compounds
Fluorinated Anilines
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3,4-Difluoroaniline: Lacks the methyl group, resulting in higher aqueous solubility (LogP = 1.2) but lower membrane permeability .
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2,4,5-Trifluoroaniline: Additional fluorine at the 4-position increases metabolic stability (t<sub>1/2</sub> = 72%) but reduces FFA3 affinity (pEC<sub>50</sub> = 5.96) .
Non-Fluorinated Analogs
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4-Methylaniline: Exhibits rapid hepatic clearance (t<sub>1/2</sub> = 12 minutes) due to unhindered amine oxidation .
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3-Phenyl-4-methylaniline: The absence of fluorine atoms eliminates FFA3 activity (pEC<sub>50</sub> < 4), underscoring fluorine's critical role in target engagement .
Future Research Directions
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Prodrug Development: Acetylation of the amine group could improve oral bioavailability while maintaining target specificity .
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Polymer Chemistry: Incorporation into polyimides may yield high-temperature resins with enhanced flame retardancy due to fluorine content .
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Therapeutic Expansion: Preclinical models suggest potential applications in inflammatory bowel disease (IBD) through FFA3-mediated modulation of gut microbiota .
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